molecular formula C8H13N3 B2573939 4-amino-1,5,5-trimethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile CAS No. 3510-38-1

4-amino-1,5,5-trimethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile

Cat. No.: B2573939
CAS No.: 3510-38-1
M. Wt: 151.213
InChI Key: AMEQKYNOCKXULV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1,5,5-trimethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is a pyrrole-based carbonitrile derivative characterized by a bicyclic structure with amino, methyl, and cyano substituents.

Properties

IUPAC Name

4-amino-1,5,5-trimethyl-2H-pyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-8(2)7(10)6(4-9)5-11(8)3/h5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEQKYNOCKXULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C(CN1C)C#N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1,5,5-trimethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-2,2-dimethyl-3-butenenitrile with a suitable reagent to induce cyclization and form the desired pyrrole ring . The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Cyclocondensation Reaction

One approach involves the cyclocondensation of 1,5-dimethyl-4-(2-oxo-2-phenylethylamino)-2-phenyl-1H-pyrazol-3(2H)-one with malononitrile in the presence of sodium ethoxide . This reaction yields a structurally similar compound, 2-amino-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-phenyl-1H-pyrrole-3-carbonitrile, which can be further modified to obtain the target compound.

Multicomponent Reaction

Another synthetic route involves a multicomponent reaction using substituted 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile as a starting material . This method can be adapted to synthesize the target compound by modifying the substituents and reaction conditions.

  • Chemical Reactions

4-amino-1,5,5-trimethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile exhibits various chemical reactions due to its functional groups and structural features:

Cyclization Reactions

The compound can undergo cyclization reactions to form fused heterocyclic systems:

Pyrrolo[2,3-d]pyrimidine Formation : Refluxing the compound with formamide leads to the formation of pyrrolo[2,3-d]pyrimidine derivatives . This reaction can be represented as:

This compound+HCONH2ΔPyrrolo[2,3-d]pyrimidine derivative\text{this compound} + \text{HCONH}_2 \xrightarrow{\Delta} \text{Pyrrolo[2,3-d]pyrimidine derivative}

Nucleophilic Addition Reactions

The cyano group in the compound can participate in nucleophilic addition reactions:

Hydrolysis : Under acidic or basic conditions, the cyano group can be hydrolyzed to form a carboxylic acid or amide:

R-CN+H2OH+ or OHR-COOH or R-CONH2\text{R-CN} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{ or OH}^-} \text{R-COOH or R-CONH}_2

Electrophilic Aromatic Substitution

The pyrrole ring can undergo electrophilic aromatic substitution reactions:

Halogenation : The compound can react with halogens (X2) to form halogenated derivatives:

This compound+X2Halogenated derivative\text{this compound} + \text{X}_2 \rightarrow \text{Halogenated derivative}

  • Applications

The chemical reactions of this compound have potential applications in various fields:

Medicinal Chemistry

Pyrrole derivatives have shown promising antihyperglycemic activity . The compound's ability to form fused heterocyclic systems like pyrrolo[2,3-d]pyrimidines makes it a valuable scaffold for developing potential therapeutic agents.

Scientific Research Applications

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in the synthesis of several biologically active molecules. It has been utilized to create derivatives with potential pharmacological properties, including anti-inflammatory and antimicrobial activities. Research has indicated that pyrrole derivatives can inhibit various biological pathways, making them candidates for drug development .

Pharmacological Studies

Studies have shown that derivatives of 4-amino-1,5,5-trimethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile exhibit significant pharmacological activities. For instance, certain derivatives have been tested for their efficacy as g-secretase inhibitors and antagonists of human vanilloid receptors . These studies highlight the compound's potential in treating neurodegenerative diseases and pain management.

Material Science

Beyond medicinal applications, this compound has been explored in material science for its unique properties. Its derivatives can be used in the development of polymers and other materials due to their structural characteristics. The incorporation of pyrrole units into polymer matrices can enhance electrical conductivity and thermal stability .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of synthesized pyrrole derivatives based on this compound. The results demonstrated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes .

Case Study 2: Neuroprotective Effects

Another research focused on the neuroprotective effects of pyrrole derivatives derived from this compound. In vitro assays showed that these derivatives could reduce oxidative stress in neuronal cells, suggesting their potential use in treating neurodegenerative disorders such as Alzheimer's disease .

Mechanism of Action

The mechanism by which 4-amino-1,5,5-trimethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyrrole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-amino-1,5,5-trimethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile, highlighting differences in substituents, synthesis, and applications:

Compound Name Substituents/Modifications Synthesis Catalyst/Route Key Applications/Properties Reference
2-Dicyanomethylene-4,5,5-trimethyl-2,5-dihydrofuran-3-carbonitrile Dicyanomethylene bridge, furan ring Lithium ethoxide-catalyzed reaction of malononitrile and 3-hydroxy-3-methyl-2-butanone Strong electron acceptor for NLO materials; activation energy reduced by 115.86 kJ·mol⁻¹
4-((5-Fluoropyridin-2-yl)amino)-1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile Fluoropyridinylamino group, dioxo modification Condensation of 1-methyl-2,5-dioxo-pyrrole with 2-amino-5-fluoropyridine Fluorescent luminogen; potential for optoelectronic applications
4-Dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile Dimethylamino, 4-methoxyphenyl, dioxo groups Multi-step condensation involving 4-methoxyphenylamine Biological activity (antimicrobial, antitumor); twisted molecular conformation in crystal
4-Amino-1-(2-(diethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile Diethylaminoethyl side chain Unspecified alkylation/amination of pyrrole precursor Pharmaceutical intermediate; potential CNS-targeting agent
(5R)-2-Amino-5-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile Butyl substituent, oxo group Quantum-chemically modeled synthesis NMR-predicted stereochemical properties; chiral drug intermediate

Structural and Electronic Comparisons

  • Electron-Withdrawing Capacity: The cyano group at position 3 in the target compound enhances electron deficiency, similar to 2-dicyanomethylene-4,5,5-trimethyl-2,5-dihydrofuran-3-carbonitrile. However, the latter’s dicyanomethylene bridge provides stronger electron-withdrawing effects, making it superior for NLO applications .
  • Substituent Effects: Amino groups (e.g., dimethylamino in ) increase solubility and enable hydrogen bonding, while aromatic substituents (e.g., 4-methoxyphenyl) introduce steric hindrance and π-stacking capabilities.
  • Ring Modifications : Dioxo modifications (as in ) reduce aromaticity, altering reactivity and fluorescence properties compared to the dihydro-pyrrole backbone of the target compound.

Biological Activity

4-Amino-1,5,5-trimethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile (CAS Number: 3510-38-1) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N4C_8H_{12}N_4 with a molecular weight of approximately 168.21 g/mol. Its structure features a pyrrole ring substituted with an amino group and a carbonitrile group, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. Specifically, compounds structurally related to this compound have been shown to inhibit the growth of various cancer cell lines. For instance:

  • In vitro Studies : A derivative demonstrated cytotoxic effects against colon cancer cell lines such as HCT-116 and SW-620 with IC50 values in the low micromolar range (approximately 1.01.6×108M1.0-1.6\times 10^{-8}M) .
CompoundCell LineIC50 (M)
2aHCT-1161.0×1081.0\times 10^{-8}
2aSW-6201.6×1081.6\times 10^{-8}

The mechanism through which these compounds exert their anticancer effects often involves interaction with key signaling pathways. For example:

  • Tyrosine Kinase Inhibition : Similar pyrrole derivatives have been identified as potential inhibitors of tyrosine kinases such as EGFR and VEGFR2. These interactions can disrupt cancer cell proliferation and survival by blocking essential growth factor signaling pathways .

Neuroprotective Effects

There is emerging evidence that compounds like this compound may also possess neuroprotective properties:

  • GSK-3β Inhibition : The compound has been explored as a GSK-3β inhibitor, which is significant in neuroinflammatory conditions. Inhibition of this enzyme can reduce inflammation and protect neuronal cells from damage .

Study on Antitumor Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of various pyrrole derivatives, including those related to this compound. The findings suggested that modifications to the side groups significantly influenced the anticancer activity of these compounds .

Neuroinflammation Research

Research conducted on neuroinflammatory models showed that derivatives could mitigate inflammation in glial cells and protect against oxidative stress induced by glutamate . This suggests potential applications in treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-amino-1,5,5-trimethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile, and what experimental conditions are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving ketones, amines, and nitriles. For example, multi-component reactions (MCRs) in ethanol under reflux with catalytic acetic acid (5–10 mol%) are effective for pyrrole carbonitrile derivatives. Temperature control (70–80°C) and stoichiometric ratios (1:1:1 for amine, ketone, and nitrile precursors) are critical to minimize byproducts. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization of this compound?

  • Methodological Answer : X-ray crystallography is definitive for confirming the molecular structure and stereochemistry. Monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 12.7408 Å, b = 7.8520 Å, c = 14.4194 Å, β = 115.163°) are typical for pyrrole derivatives . Complementary techniques include:

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals.
  • IR Spectroscopy : Identify nitrile (C≡N) stretches near 2200–2250 cm⁻¹ and NH₂ stretches at 3300–3500 cm⁻¹ .

Q. How can researchers screen the biological activity of this compound in vitro?

  • Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination. For antimicrobial activity, employ microdilution assays (MIC values) against Gram-positive/negative bacteria. Cell viability assays (MTT or resazurin-based) in cancer cell lines (e.g., HeLa, MCF-7) can assess cytotoxicity. Always include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates .

Advanced Research Questions

Q. How should conflicting spectral data (e.g., NMR peak splitting or unexpected IR bands) be resolved during characterization?

  • Methodological Answer : For ambiguous NMR signals, perform variable-temperature NMR to assess dynamic processes (e.g., tautomerism). Use deuterated solvents (DMSO-d₆ or CDCl₃) to eliminate solvent artifacts. For IR contradictions, compare experimental data with computational spectra (DFT/B3LYP/6-31G* level) to validate vibrational modes .

Q. What strategies are recommended for optimizing reaction conditions to enhance regioselectivity in pyrrole carbonitrile derivatives?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor cyclization over side reactions.
  • Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) can direct regioselectivity.
  • Kinetic vs. Thermodynamic Control : Monitor reaction progress (TLC/HPLC) to isolate intermediates under low-temperature kinetic conditions .

Q. How can computational chemistry aid in predicting the reactivity and electronic properties of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations to:

  • Map frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites.
  • Simulate reaction pathways (e.g., Fukui indices for site-specific reactivity).
  • Compare calculated vs. experimental NMR/IR data to validate models. Software like Gaussian or ORCA is recommended .

Q. What experimental design principles apply to structure-activity relationship (SAR) studies of pyrrole carbonitriles?

  • Methodological Answer :

  • Substituent Variation : Systematically modify substituents (e.g., 4-amino group, methyl groups) to assess impact on bioactivity.
  • 3D-QSAR Models : Use CoMFA or CoMSIA to correlate steric/electronic features with activity data.
  • Crystallographic Correlation : Link crystal packing (e.g., hydrogen-bonding networks) to solubility and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.